molecular formula C11H17N3O B1437100 3-[Benzyl(methyl)amino]propanohydrazide CAS No. 187834-93-1

3-[Benzyl(methyl)amino]propanohydrazide

Cat. No. B1437100
M. Wt: 207.27 g/mol
InChI Key: WWTODVZRZXGXQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-[Benzyl(methyl)amino]propanohydrazide is represented by the formula C11H17N3O . The structure consists of a benzyl group (C6H5CH2), a methyl group (CH3), an amino group (NH2), a propyl group (C3H7), and a hydrazide group (NH2NH2).


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[Benzyl(methyl)amino]propanohydrazide, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties were synthesized, demonstrating significant antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This indicates the potential for compounds derived from or related to "3-[Benzyl(methyl)amino]propanohydrazide" in the development of new antimicrobial agents.

Anticancer Evaluation

Novel amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing comparable activity to ampicillin against S. aureus and E. coli. This suggests their potential application in antimicrobial therapy and hints at the broader pharmacological capabilities of derivatives of "3-[Benzyl(methyl)amino]propanohydrazide" (Khattab, 2005).

Antioxidant Activity

The antioxidant behavior of compounds related to "3-[Benzyl(methyl)amino]propanohydrazide" has been theoretically studied, showing that some derivatives exhibit potent antioxidant capabilities. These findings could inform the development of new antioxidant agents, highlighting the versatility of this chemical scaffold in therapeutic applications (Ardjani & Mekelleche, 2017).

Synthesis and Biological Activities

The synthesis and biological evaluation of novel arylazopyrazolones substituted with thiazolyhydrazone demonstrated significant antimicrobial activity against various bacteria and fungi. This emphasizes the compound's utility as a foundation for creating agents with broad-spectrum antimicrobial properties (Shah, 2014).

Safety And Hazards

The safety and hazards associated with 3-[Benzyl(methyl)amino]propanohydrazide are not specified in the available resources . It is recommended to handle it according to standard laboratory safety procedures.

properties

IUPAC Name

3-[benzyl(methyl)amino]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(8-7-11(15)13-12)9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTODVZRZXGXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl(methyl)amino]propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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